
1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine (EHDP) is a piperidine derivative that has gained significant attention in the scientific research community due to its potential therapeutic applications. EHDP is a highly stable compound that is synthesized through a multi-step process, and its unique chemical structure offers a range of potential benefits for use in laboratory experiments.
Mecanismo De Acción
1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine's mechanism of action is based on its ability to chelate metal ions. When 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine binds to metal ions, it forms a stable complex that prevents the metal ions from interacting with other molecules in the biological system. This can have a range of effects, including preventing metal ion toxicity and altering the function of metal-dependent enzymes.
Efectos Bioquímicos Y Fisiológicos
1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine has a range of biochemical and physiological effects that make it useful in scientific research. Its ability to chelate metal ions can alter the function of metal-dependent enzymes, which can have a range of downstream effects on cellular processes. In addition, 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine has several advantages for use in laboratory experiments. Its stability and high purity make it easy to work with, and its ability to chelate metal ions makes it useful in a range of applications. However, 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine's specificity for metal ions can also be a limitation, as it may not be effective in systems where metal ions are not involved.
Direcciones Futuras
There are several potential future directions for research on 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine. One area of interest is the development of new 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives with enhanced chelating properties. Another area of interest is the study of 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine's effects on metal-dependent enzymes, which could lead to new insights into cellular processes. Finally, 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine's potential therapeutic applications in the treatment of heavy metal poisoning and other metal-related disorders warrant further investigation.
Aplicaciones Científicas De Investigación
1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine has a range of potential therapeutic applications in scientific research. One of its primary uses is as a chelating agent, which allows it to bind to metal ions in biological systems. This property makes 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine useful in a range of applications, including the treatment of heavy metal poisoning and the study of metal ion transport in cells.
Propiedades
Número CAS |
122586-66-7 |
|---|---|
Nombre del producto |
1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine |
Fórmula molecular |
C11H23NO2 |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
1-ethoxy-2,2,6,6-tetramethylpiperidin-4-ol |
InChI |
InChI=1S/C11H23NO2/c1-6-14-12-10(2,3)7-9(13)8-11(12,4)5/h9,13H,6-8H2,1-5H3 |
Clave InChI |
ILLXRYVHDVZNQZ-UHFFFAOYSA-N |
SMILES |
CCON1C(CC(CC1(C)C)O)(C)C |
SMILES canónico |
CCON1C(CC(CC1(C)C)O)(C)C |
Sinónimos |
4-Piperidinol,1-ethoxy-2,2,6,6-tetramethyl-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

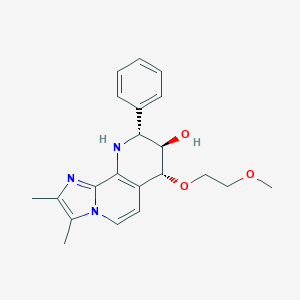
![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)](/img/structure/B51771.png)

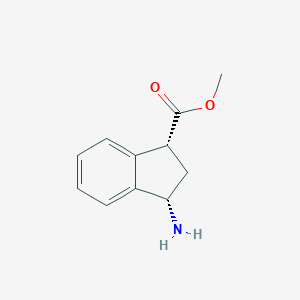
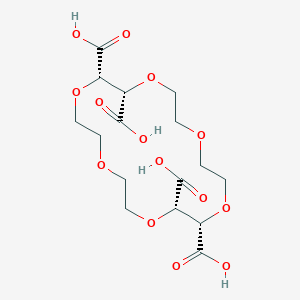

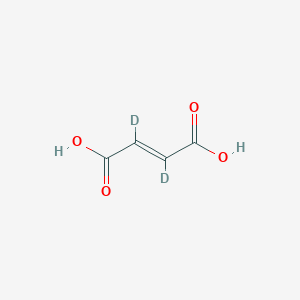

![3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile](/img/structure/B51782.png)

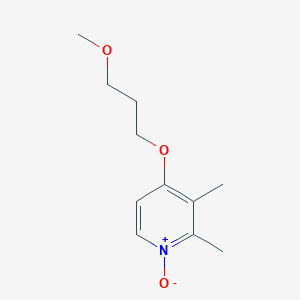

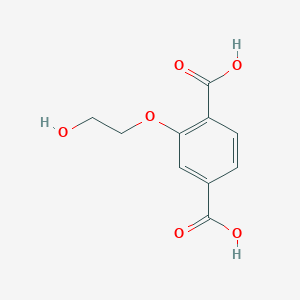
![(2S)-2-Amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B51801.png)